3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug aripiprazole. This compound belongs to the class of quinolinones, which are characterized by their bicyclic structure containing a quinoline moiety. The specific structural features of 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone contribute to its biological activity and potential therapeutic applications.
The compound can be synthesized through various methods, primarily involving the modification of quinolone derivatives. Notably, it is synthesized from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which serves as a precursor in the production of aripiprazole. The synthesis processes are documented in multiple patents and scientific articles that describe the chemical transformations necessary to obtain this compound .
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is classified as a heterocyclic organic compound. It falls under the category of quinolinones, which are known for their diverse biological activities and are frequently explored in medicinal chemistry for their potential use as therapeutic agents.
The synthesis of 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone typically involves several key steps:
The molecular structure of 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone features a quinoline core with a hydroxybutoxy substituent at the nitrogen position. This structure can be represented as follows:
The primary reactions involving 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone include:
The alkylation process typically involves refluxing the compound with alkyl halides in the presence of bases such as potassium carbonate, resulting in good yields depending on the specific conditions employed.
The mechanism of action for compounds like 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates varying degrees of activity against specific targets depending on structural modifications made to the base quinolone framework.
Relevant data on these properties can be found in chemical databases and literature focusing on quinolone derivatives.
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone has significant applications in medicinal chemistry:
This compound exemplifies the importance of synthetic organic chemistry in advancing pharmaceutical research and development.
The compound 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (CAS: 889443-20-3) is a synthetically modified quinolinone derivative with significant pharmacological relevance. Characterized by the substitution of a 4-hydroxybutoxy group at the C7 position of the 3,4-dihydro-2(1H)-quinolinone scaffold, this molecule exemplifies strategic medicinal chemistry optimization. Its primary importance stems from its role as Aripiprazole Related Compound B—a critical reference standard in pharmaceutical quality control for the antipsychotic drug Aripiprazole [5] [8]. With a molecular formula of C₁₃H₁₇NO₃ and molecular weight of 235.28 g/mol, it serves as a key intermediate in synthesizing complex therapeutics targeting neurological disorders [2] [7].
Quinolinones are nitrogen-containing heterocycles comprising a fused benzene-pyridinone ring system. The 3,4-dihydro-2(1H)-quinolinone subclass features a partially saturated quinoline core, enhancing structural flexibility and reducing planarity. This modification facilitates diverse binding interactions with biological targets. The C7 position is particularly amenable to functionalization, enabling precise modulation of bioactivity [1].
Core Pharmacophoric Features:
Table 1: Key Quinolinone Derivatives and Their Applications
Compound | CAS Number | Substituent | Primary Research Applications |
---|---|---|---|
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 22246-18-0 | -OH at C7 | Antioxidant agents, analytical standards |
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone | 889443-20-3 | -O(CH₂)₄OH at C7 | Dopamine receptor antagonists, impurities |
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one | - | -O(CH₂)₄I at C7 | Synthetic intermediate for alkylation |
Functionalization at C7 directly influences solubility and target engagement. For example, the unsubstituted 7-hydroxy derivative (CAS 22246-18-0) demonstrates potent free-radical scavenging activity due to its phenolic hydrogen, making it valuable in oxidative stress research [1]. Conversely, ether-linked substituents enhance blood-brain barrier permeability—critical for neuropharmaceuticals like Aripiprazole [5].
The partially saturated 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in CNS drug discovery. Its hydrogen-bonding capacity and moderate lipophilicity enable optimal interactions with neurotransmitter receptors and enzymes:
Key Advantages:
This scaffold is integral to Aripiprazole—a first-line antipsychotic acting as a partial dopamine D2 receptor agonist. The target compound, 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, is a synthetic precursor and degradation product of Aripiprazole, underscoring its role in quality assurance during drug manufacturing [2] [7]. Regulatory agencies like the USP mandate strict limits for this impurity (typically ≤0.2%), necessitating high-purity reference materials (>95% HPLC) for analytical testing [5] [7].
The 4-hydroxybutoxy substituent (-O(CH₂)₄OH) at C7 profoundly enhances the pharmacodynamic and pharmacokinetic profile of the quinolinone scaffold. This moiety introduces:
Table 2: Impact of 4-Hydroxybutoxy Substituent on Molecular Properties
Property | 7-Hydroxyquinolinone (C9H9NO2) | 7-(4-Hydroxybutoxy)quinolinone (C13H17NO3) | Biological Implications |
---|---|---|---|
Molecular Weight | 163.18 g/mol | 235.28 g/mol | Enhanced receptor interaction surface |
logP (Predicted) | ~1.2 | ~1.5 | Optimized blood-brain barrier penetration |
Hydrogen Bond Donors | 2 | 2 | Dual H-bonding with targets |
Rotatable Bonds | 0 | 6 | Conformational adaptability |
Water Solubility | Low | Moderate | Improved bioavailability |
The 4-hydroxybutoxy group’s terminal hydroxyl position allows further derivatization. For example, conversion to iodide (CAS not listed) yields alkylating agents for prodrug synthesis, while enzymatic oxidation generates aldehydes for metabolic modulation [8]. This versatility underpins its utility in designing CNS-active molecules beyond Aripiprazole, including experimental anticonvulsants and neuroprotective agents [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: